molecular formula C23H21N3O2S2 B2901820 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 1260931-44-9

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B2901820
CAS No.: 1260931-44-9
M. Wt: 435.56
InChI Key: IWMAZQIDPJPPKA-UHFFFAOYSA-N
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Description

The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide features a thieno[3,2-d]pyrimidinone core substituted at position 3 with a 3,5-dimethylphenyl group and at position 2 with a sulfanyl-linked acetamide moiety bearing a 3-methylphenyl group. This scaffold is structurally analogous to kinase inhibitors and enzyme modulators, where the thieno-pyrimidine ring system contributes to π-π stacking interactions, while the sulfanyl and acetamide groups enhance solubility and target binding .

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-14-5-4-6-17(10-14)24-20(27)13-30-23-25-19-7-8-29-21(19)22(28)26(23)18-11-15(2)9-16(3)12-18/h4-12H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMAZQIDPJPPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in aromatic substituents and functional groups, influencing their physicochemical profiles:

Compound Name / ID Core Structure R1 (Thieno-Pyrimidine Substitution) R2 (Acetamide Substitution) Melting Point (°C) Key Functional Groups
Target Compound Thieno[3,2-d]pyrimidin-4-one 3,5-Dimethylphenyl 3-Methylphenyl N/A Sulfanyl, Acetamide
2-{[3-(3,5-Difluorophenyl)-4-oxo-...]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide Thieno[3,2-d]pyrimidin-4-one 3,5-Difluorophenyl 2,5-Dimethoxyphenyl N/A Sulfanyl, Acetamide, Methoxy
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-6-one 4-Methyl 2,3-Dichlorophenyl 230 Thioether, Acetamide, Chlorine
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Cyanoacetamide 4-Methylphenyl (hydrazine) 4-Sulfamoylphenyl 288 Cyano, Sulfamoyl, Hydrazine

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target’s 3,5-dimethylphenyl (electron-donating) may enhance aromatic stacking compared to the difluorophenyl (electron-withdrawing) in , which could improve metabolic stability .
  • Melting Points: Higher melting points in compounds like 13a (288°C) suggest strong intermolecular hydrogen bonding due to sulfamoyl and cyano groups, whereas the target’s methyl groups may reduce crystallinity.

Computational and Structural Insights

  • Docking Studies : AutoDock4 simulations could predict the target’s binding affinity against kinases, with the 3-methylphenyl group occupying hydrophobic subpockets.
  • Crystallography: SHELX refinement of analogs (e.g., ) reveals planar thieno-pyrimidine cores, suggesting similar rigidity in the target compound.

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